Phosphorodiamidous cyanide

Description

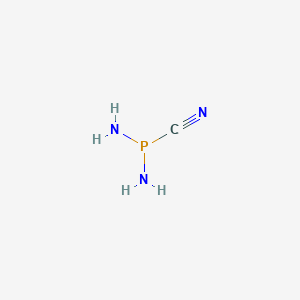

Phosphorodiamidous cyanide (hypothetical formula: (NH₂)₂P(O)CN) is a phosphorus-containing cyanide derivative characterized by a diamidophosphate group bonded to a cyanide moiety. While direct references to this compound are scarce in the provided evidence, its structural analogs—such as cyanamide (H₂NCN), hydrogen cyanide (HCN), and alkali metal cyanides (e.g., NaCN, KCN)—are well-documented. This compound is theorized to exhibit unique reactivity due to the electron-withdrawing phosphate group, which may influence its stability, toxicity, and applications in organic synthesis or industrial processes .

Properties

CAS No. |

25758-23-0 |

|---|---|

Molecular Formula |

CH4N3P |

Molecular Weight |

89.037 g/mol |

IUPAC Name |

diaminophosphanylformonitrile |

InChI |

InChI=1S/CH4N3P/c2-1-5(3)4/h3-4H2 |

InChI Key |

ZIQXCAUHOUWBNW-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)P(N)N |

Origin of Product |

United States |

Chemical Reactions Analysis

General Cyanide Reactivity

Cyanide (CN⁻/HCN) exhibits diverse reactivity due to its strong nucleophilicity and redox properties. Key reaction classes include:

Hydrolysis

Cyanide undergoes hydrolysis to form formate and ammonia:

This reaction is catalyzed by enzymes like cyanide hydrolase and accelerates significantly at elevated temperatures (>170°C) .

Redox Reactions

Cyanide acts as a strong reducing agent, reacting with oxidizers like Cl₂, H₂O₂, and O₃:

In acidic conditions, cyanide is protonated to HCN, which is volatile and toxic .

Metal Complexation

Cyanide forms stable complexes with transition metals (e.g., Fe, Cu, Ag):

These complexes are less reactive but can decompose under specific conditions (e.g., UV light) .

Sulfur-Based Reactions

Cyanide reacts with sulfide oxidation species (e.g., polysulfides, thiosulfate) to form thiocyanate (SCN⁻):

Table 1 compares reaction pathways and conditions:

| Reaction Type | Key Reagents | Conditions | Products |

|---|---|---|---|

| Hydrolysis | Water | Neutral/acidic | HCOO⁻, NH₃ |

| Oxidation | Cl₂, H₂O₂ | Acidic | CNCl, CO₂ |

| Metal complexation | Fe²⁺, Cu⁺ | Neutral/alkaline | Fe(CN)₄²⁻ |

| Sulfur interaction | Sₙ²⁻, S₂O₃²⁻ | Alkaline | SCN⁻ |

Hypotheses for Phosphorodiamidous Cyanide

Given the lack of direct data, potential reactivity patterns can be inferred from cyanide’s known chemistry:

-

Nucleophilic Attack : The compound may participate in substitution reactions, similar to nitriles (R-C≡N).

-

Redox Sensitivity : Cyanide’s redox activity suggests potential for oxidation/reduction in acidic or basic environments.

-

Coordination Chemistry : Phosphorus-containing ligands might influence metal-binding tendencies compared to simpler cyanides.

Research Gaps

The absence of specific literature highlights critical gaps:

-

Structural Analysis : No data on molecular geometry or stability.

-

Toxicity Studies : Unknown bioaccumulation or metabolic pathways.

-

Environmental Fate : Unclear behavior in aqueous systems or soil matrices.

Recommendations for Further Study

-

Synthesis Verification : Confirm the existence and purity of this compound.

-

Kinetic Experiments : Measure reaction rates with common cyanide reagents (e.g., H₂O₂, Fe²⁺).

-

Spectroscopic Analysis : Use NMR, IR, or XPS to characterize bonding and electronic structure.

Comparison with Similar Compounds

Chemical and Structural Properties

The following table compares key properties of Phosphorodiamidous cyanide with structurally related cyanide compounds:

| Compound | Chemical Formula | Molecular Weight (g/mol) | Physical State | Key Structural Features |

|---|---|---|---|---|

| This compound* | (NH₂)₂P(O)CN | ~123.0 (estimated) | Solid (hypothetical) | Phosphorodiamidate group linked to cyanide |

| Hydrogen Cyanide | HCN | 27.03 | Gas/Liquid | Linear triatomic molecule (H–C≡N) |

| Sodium Cyanide | NaCN | 49.01 | Crystalline solid | Ionic salt (Na⁺ and CN⁻ ions) |

| Potassium Cyanide | KCN | 65.12 | Crystalline solid | Ionic salt (K⁺ and CN⁻ ions) |

| Cyanamide | H₂NCN | 42.04 | Crystalline solid | Amino group bonded to cyanide (H₂N–C≡N) |

Stability and Reactivity

- HCN: Thermally unstable; polymerizes above 50°C. Reacts with water to form formic acid and ammonia .

- NaCN/KCN: Hydrolyze in water to release HCN. React violently with acids .

- This compound: Hypothesized to exhibit greater hydrolytic stability than alkali cyanides due to the phosphate group. Reactivity with nucleophiles (e.g., amines) warrants further study.

Research Findings and Limitations

Contrasts with Other Cyanides

- Functional Groups: Unlike alkali cyanides (ionic CN⁻), this compound contains a covalent P–CN bond, altering its solubility and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.